10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a bromine atom, a butylthio group, and a pyridinyl group
Preparation Methods
The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, typically starting with the preparation of the core benzoxazepine structure. The synthetic route may include the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Triazino Group: The triazino group is introduced through a series of reactions involving nitration, reduction, and cyclization.
Bromination: The bromine atom is introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS).
Addition of the Butylthio Group: The butylthio group is added through nucleophilic substitution reactions using butylthiol and appropriate catalysts.
Pyridinyl Group Introduction: The pyridinyl group is incorporated through coupling reactions with pyridine derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The pyridinyl group can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
10-Bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a methylsulfanyl group instead of a butylthio group, leading to differences in its chemical and biological properties.
10-Bromo-3-(butylsulfanyl)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a cyclohexenyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18BrN5OS |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-6-pyridin-2-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)13-11-12(20)7-8-14(13)22-17(26-18)15-6-4-5-9-21-15/h4-9,11,17,22H,2-3,10H2,1H3 |
InChI Key |
HKDABOBJFBJBHC-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=N4)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=N4)N=N1 |
Origin of Product |
United States |
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